molecular formula C9H10N6 B3065671 Anilinomelamine CAS No. 5606-27-9

Anilinomelamine

Cat. No. B3065671
CAS RN: 5606-27-9
M. Wt: 202.22 g/mol
InChI Key: JIHOVGXINXMLLR-UHFFFAOYSA-N
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Description

Anilinomelamine, also known as 2-amino-4, 6-dinitrophenol (2-ADP), is an aromatic amine that has been used in various scientific research applications. It is a colorless solid with a melting point of 91-93°C and a boiling point of 202-204°C. Anilinomelamine is a nitro-aromatic compound that has been studied for its potential use in a variety of laboratory experiments, such as in the synthesis of complex molecules and in the study of biochemical and physiological effects.

Scientific Research Applications

Hexamethylmelamine: A Critical Review

Hexamethylmelamine, a derivative of aniline and melamine, was explored in clinical trials during the 1960s for its antitumor activity in murine tumor models. Although it showed promise in phase I studies across various tumor types, its role in treating malignancies remains undefined due to a lack of comparative studies (Foster et al., 1986).

Transformation of Melamine in Aquatic Animals

A study investigated the transformation of melamine in aquatic animals. The research showed that melamine could be rapidly absorbed into aquatic animals and later transformed into other compounds, providing a scientific basis for understanding melamine's transformation in organisms (Fan Yin-min, 2014).

Endocrine Disruption by Aniline Derivatives

Aniline derivatives, including aniline itself, have been identified as potential endocrine disruptors. This study focused on how these derivatives could affect sex steroid production, revealing their impact on reducing androgenicity and potential long-term consequences of such anti-androgenic effects (Md Nurul Huda Bhuiyan et al., 2019).

Melamine-contaminated Milk Products and Urinary Tract Calculi

In 2008, melamine-contaminated milk products in China were linked to urinary tract calculi in infants and children. The study highlighted the prevalence, risk factors, and management of this condition, emphasizing the need for long-term follow-up and improved food safety measures (Li Zhang et al., 2009).

Risk Assessment of Melamine and Cyanuric Acid in Animal Feed

This research provided an overview of the toxicology and risk assessments for melamine and its analogs, focusing on their impact on animal and human health. The study emphasized the importance of monitoring background levels of melamine in animal feed to assess potential health risks (J. Dorne et al., 2013).

properties

IUPAC Name

2-N-phenyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHOVGXINXMLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274720
Record name N2-phenyl-1,3,5-triazine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-phenyl-1,3,5-triazine-2,4,6-triamine

CAS RN

5606-27-9
Record name NSC43644
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N2-phenyl-1,3,5-triazine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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